Cas no 94-08-6 (Ethyl p-toluate)

Ethyl p-toluate, also known as ethyl 4-methylbenzoate, is an ester derivative of p-toluic acid and ethanol. This compound is characterized by its clear to pale-yellow appearance and mild aromatic odor. It is commonly utilized as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, fragrances, and specialty chemicals. Ethyl p-toluate exhibits good solubility in organic solvents, facilitating its use in various chemical reactions. Its stability under standard conditions and consistent purity make it a reliable choice for laboratory and industrial applications. The compound’s well-defined molecular structure ensures predictable reactivity, supporting its role in precise synthetic processes.
Ethyl p-toluate structure
Ethyl p-toluate structure
Product name:Ethyl p-toluate
CAS No:94-08-6
MF:C10H12O2
MW:164.201083183289
MDL:MFCD00009117
CID:34730
PubChem ID:24850416

Ethyl p-toluate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 4-methylbenzoate
    • ETHYL 4-TOLUATE
    • ETHYL P-METHYLBENZOATE
    • ETHYL P-TOLUATE
    • 4-METHYLBENZOIC ACID ETHYL ESTER
    • Benzoic acid, 4-methyl-, ethyl ester
    • p-Toluylic acid, ethyl ester
    • PTE-ESTER
    • 4-Methylbenzoesaeureethylester
    • ETHYL-p-TOLUATE
    • p-Toluic acid ethyl ester
    • 4-methyl-benzoic acid ethyl ester
    • ETHYL PARA TOLUATE
    • XUF0SQ8L2J
    • NWPWRAWAUYIELB-UHFFFAOYSA-N
    • Ethyl4-methylbenzoate
    • Ethyl P-methyl Benzoate
    • PubChem15489
    • Ethyl 4-methyl-benzoate.
    • 4-Methylbenzoic acid ethyl
    • p-Toluic acid, ethyl ester
    • DSSTox_RID_82745
    • DSSTox_CID_28186
    • DSSTox_GSID_48211
    • p-Toluyli
    • p-Toluic acid, ethyl ester (6CI, 7CI, 8CI)
    • 4-Methyl-1-benzoic acid ethyl ester
    • NSC 24767
    • Ethyl p-toluate
    • MDL: MFCD00009117
    • Inchi: 1S/C10H12O2/c1-3-12-10(11)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3
    • InChI Key: NWPWRAWAUYIELB-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC(C)=CC=1)OCC
    • BRN: 1863756

Computed Properties

  • Exact Mass: 164.08373g/mol
  • Surface Charge: 0
  • XLogP3: 2.9
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Rotatable Bond Count: 3
  • Monoisotopic Mass: 164.08373g/mol
  • Monoisotopic Mass: 164.08373g/mol
  • Topological Polar Surface Area: 26.3Ų
  • Heavy Atom Count: 12
  • Complexity: 146
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • Surface Charge: 0

Experimental Properties

  • Color/Form: Colorless or yellowish liquid
  • Density: 1.025 g/mL at 25 °C(lit.)
  • Melting Point: Not available
  • Boiling Point: 232°C
  • Flash Point: Fahrenheit: 210.2 ° f
    Celsius: 99 ° c
  • Refractive Index: n20/D 1.508(lit.)
  • PSA: 26.30000
  • LogP: 2.17170
  • Merck: 3840
  • Vapor Pressure: 0.0±0.4 mmHg at 25°C

Ethyl p-toluate Security Information

  • Signal Word:warning
  • Hazard Statement: H303+H313+H333
  • Warning Statement: P264+P280+P305+P351+P338+P337+P313
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S23-S24/25
  • Risk Phrases:R36/37/38
  • Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Ethyl p-toluate Customs Data

  • HS CODE:2916399090
  • Customs Data:

    China Customs Code:

    2916399090

    Overview:

    2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Summary:

    2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

Ethyl p-toluate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1047069-25g
Ethyl 4-methylbenzoate
94-08-6 98%
25g
¥52 2023-04-12
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1047069-100g
Ethyl 4-methylbenzoate
94-08-6 98%
100g
¥107.00 2024-04-24
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
172693-250ML
Ethyl p-toluate
94-08-6
250ml
¥1710.2 2023-12-10
Cooke Chemical
A3941612-500G
Ethyl 4-methylbenzoate
94-08-6 99%
500g
RMB 583.20 2025-02-20
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
E102804-25g
Ethyl p-toluate
94-08-6 99%
25g
¥82.90 2023-09-03
eNovation Chemicals LLC
Y1043323-500g
Ethyl 4-methylbenzoate
94-08-6 97%
500g
$80 2024-06-07
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R016677-10g
Ethyl p-toluate
94-08-6 97%
10g
¥27 2024-07-19
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
E808716-1kg
Ethyl 4-methylbenzoate
94-08-6 97%
1kg
1,218.00 2021-05-17
Cooke Chemical
A3941612-10G
Ethyl 4-methylbenzoate
94-08-6 99%
10g
RMB 35.20 2025-02-20
Cooke Chemical
A3941612-25G
Ethyl 4-methylbenzoate
94-08-6 99%
25g
RMB 63.20 2025-02-20

Ethyl p-toluate Production Method

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Ethanol ;  30 h, 65 °C
Reference
Efficient and practical approach to esters from acids/ 2-oxoacids/ 2-oxoaldehydes &/ 2-oxoesters
Padala, Anil K.; Saikam, Varma; Ali, Asif; Ahmed, Qazi Naveed, Tetrahedron, 2015, 71(50), 9388-9395

Synthetic Circuit 2

Reaction Conditions
1.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  X-Phos Solvents: Tetrahydrofuran ;  4 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
User-friendly methylation of aryl and vinyl halides and pseudohalides with DABAL-Me3
Cooper, Thea; Novak, Andrew; Humphreys, Luke D.; Walker, Matthew D.; Woodward, Simon, Advanced Synthesis & Catalysis, 2006, 348(6), 686-690

Synthetic Circuit 3

Reaction Conditions
1.1 Catalysts: Cobalt(1+), diazidobis(2,2′-bipyridine-κN1,κN1′)-, chloride (1:1) (supported on propargylated nanoporous graphitic carbon nitride) ,  Carbon nitride (C3N4) ;  12 h, rt
Reference
Carbon Nitride Grafted Cobalt Complex (Co@npg-C3N4) for Visible Light-Assisted Esterification of Aldehydes
Kumar, Anurag; Kumar, Pawan; Pathak, Abhishek Kumar; Chokkapu, Appala Naidu; Jain, Suman L., ChemistrySelect, 2017, 2(12), 3437-3443

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Thionyl chloride ;  30 min, rt; 8 h, 80 °C
1.2 Reagents: Water
Reference
Photophysical and Electrochemical Properties of Highly π-Conjugated Bipolar Carbazole-1,3,4-Oxadiazole-based D-π-A Type of Efficient Deep Blue Fluorescent Dye
Najare, Mahesh Sadashivappa; Patil, Mallikarjun Kalagouda; Tilakraj, Tarimakki Shankar; Yaseen, Mohammed; Nadaf, AfraQuasar A.; et al, Journal of Fluorescence, 2021, 31(6), 1645-1664

Synthetic Circuit 5

Reaction Conditions
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene
Reference
Reactions of azo and azoxy sulfones with transition metal complexes. Part 9. Palladium(0)-catalyzed reactions of arylazoxy aryl sulfones with carbon monoxide and nucleophiles
Kamigata, Nobumasa; Ohtsuka, Takeshi; Satoh, Mayumi; Matsuyama, Haruo, Sulfur Letters, 1990, 11(4-5), 177-84

Synthetic Circuit 6

Reaction Conditions
1.1 Catalysts: Dichlorobis(tricyclohexylphosphine)nickel Solvents: Tetrahydrofuran ,  N-Methyl-2-pyrrolidone ;  8 h, 90 °C
Reference
Nickel-Catalyzed Cross-Coupling of Aryltrimethylammonium Iodides with Organozinc Reagents
Xie, Lan-Gui; Wang, Zhong-Xia, Angewandte Chemie, 2011, 50(21), 4901-4904

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: 1638843-58-9 (polystyrene bounded) ;  3 h, 1 atm, 70 °C
Reference
Polymer supported Pd catalyzed carbonylation of aryl bromides for the synthesis of aryl esters and amides
Islam, Sk Manirul; Ghosh, Kajari; Roy, Anupam Singha; Molla, Rostam Ali, RSC Advances, 2014, 4(73), 38986-38999

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Tetrabutylammonium bromide ,  1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Thiazolium, 4-methyl-3-(2,4,6-trimethylphenyl)-, tetrafluoroborate(1-) (1:1) Solvents: Acetonitrile ;  12 h, rt
Reference
Organocatalyzed Anodic Oxidation of Aldehydes
Finney, Eric E.; Ogawa, Kelli A.; Boydston, Andrew J., Journal of the American Chemical Society, 2012, 134(30), 12374-12377

Synthetic Circuit 9

Reaction Conditions
1.1 Catalysts: Sulfuric acid ;  8 h, reflux
Reference
A Convenient Method for the Synthesis of Aminomethylmonoalkylphosphinate
Ding, Derong; Yan, Guang, Chinese Journal of Chemistry, 2012, 30(8), 1906-1908

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Sulfonyl fluoride ,  Diisopropylethylamine Solvents: 1,2-Dichloroethane ;  5 h, rt
Reference
Construction of esters through sulfuryl fluoride (SO2F2) mediated dehydrative coupling of carboxylic acids with alcohols at
Wang, Shi-Meng; Alharbi, Njud S.; Qin, Hua-Li, Synthesis, 2019, 51(20), 3901-3907

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Vanadate(9-), [heptacosa-μ-oxopentadecaoxo[μ9-[phosphato(3-)-κO:κO:κO:κO′:κO′:κO… Solvents: Water ,  1-Butanaminium, N,N,N-triethyl-4-sulfo-, tetrafluoroborate(1-) (1:1) ;  4 h, 50 °C
Reference
Efficient and convenient oxidation of aldehydes and ketones to carboxylic acids and esters with H2O2 catalyzed by Co4HP2Mo15V3O62 in ionic liquid [TEBSA][BF4]
Hu, Yu-Lin; Li, De-Jiang; Li, Dong-Sheng, RSC Advances, 2015, 5(32), 24936-24943

Synthetic Circuit 12

Reaction Conditions
1.1 Catalysts: 1,3-Bis(diphenylphosphino)propane ,  Palladium trifluoroacetate Solvents: N-Methyl-2-pyrrolidone ;  rt; 24 h, 145 - 155 °C
Reference
Synthesis of Aromatic Esters via Pd-Catalyzed Decarboxylative Coupling of Potassium Oxalate Monoesters with Aryl Bromides and Chlorides
Shang, Rui; Fu, Yao; Li, Jia-Bin; Zhang, Song-Lin; Guo, Qing-Xiang; et al, Journal of the American Chemical Society, 2009, 131(16), 5738-5739

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: (SP-4-2)-Dichloro[1,1′-(9,9-dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosph… (reaction products with 1,3,5-triphenylbenzene) Solvents: Toluene ;  10 h, 3 bar, 100 °C
Reference
Palladium loaded organic porous polymer catalyst and its preparation method and application in catalytic carbonylation of brominated aromatic hydrocarbon to synthesize aromatic formate or aromatic amide
, China, , ,

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Ethanol ,  Water ;  15 h, reflux
Reference
A versatile approach for the synthesis of some new [1,2,4] triazolo derivatives of 1,3,4 thiadiazine and their biological activities
Parmar, Kokila A.; Patel, Rinku P.; Prajapati, Sarju N.; Joshi, Sejal A., Journal of Ultra Chemistry, 2011, 7(1), 21-28

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Platinum dioxide ;  rt → 60 °C; 14 h, 0.1 - 0.2 MPa, 60 °C
Reference
Facile, highly efficient and environmentally friendly transesterification mediated by platinum dioxide and nickel oxide under essentially neutral conditions
Teng, Binhao; Shi, Jiangong; Yao, Chunsuo, Green Chemistry, 2018, 20(11), 2465-2471

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Ethanol ,  Triethylamine Solvents: Ethanol ,  Dichloromethane
Reference
Synthesis and antirhinovirus activity of 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)-9H-purines
Kelley, James L.; Linn, James A.; Selway, J. W. T., Journal of Medicinal Chemistry, 1989, 32(8), 1757-63

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Water ;  rt; 2 h, reflux
Reference
One-pot dichlorinative deamidation of primary β-ketoamides
Zheng, Congke; Zhang, Xiaohui; Ijaz Hussain, Muhammad; Huang, Mingming; Liu, Qing; et al, Tetrahedron Letters, 2017, 58(6), 574-577

Synthetic Circuit 18

Reaction Conditions
1.1 Catalysts: [Bis(diphenylphosphino)ethane]dichloropalladium Solvents: 1,4-Dioxane ;  2 h, reflux
Reference
Dichloro[1,2-bis(diphenylphosphino)ethane]palladium(II)
Padia, Janak K.; Barnard, Christopher F. J.; Colacot, Thomas J., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2009, 1, 1-3

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Ethanol ,  Water ;  rt → reflux; 6 h, reflux; cooled
1.2 Reagents: Sodium carbonate Solvents: Water ;  neutralized
Reference
Improved process of ethyl p-methylbenzoate esterification synthesis
Ma, Yong-gang; Wang, Jian-xiang, Shandong Huagong, 2004, 33(2), 12-13

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Phosphorus sulfide (P2S5) Solvents: Dichloromethane ;  3 - 24 h, reflux
Reference
Method for amidation or esterification of carboxylic acids by alcohols or amines using phosphorus pentasulfide as activating agent
, Japan, , ,

Ethyl p-toluate Raw materials

Ethyl p-toluate Preparation Products

Ethyl p-toluate Related Literature

Additional information on Ethyl p-toluate

Ethyl p-toluate: A Comprehensive Overview

Ethyl p-toluate, also known by its CAS number 94-08-6, is a versatile organic compound with significant applications in various industries. This compound, chemically known as ethyl 4-methylbenzoate, belongs to the class of esters and is widely recognized for its role in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. The compound's structure consists of a methyl group attached to the para position of a benzoate ester, making it highly reactive and suitable for numerous chemical transformations.

The synthesis of ethyl p-toluate typically involves the esterification of p-toluic acid with ethanol, a process that can be optimized using acid catalysts or enzymatic methods. Recent advancements in catalytic systems have enabled more efficient and environmentally friendly production methods, aligning with the growing demand for sustainable chemical manufacturing practices. Researchers have explored the use of heterogeneous catalysts and microwave-assisted reactions to enhance yield and reduce reaction time, making ethyl p-toluate production more cost-effective and eco-friendly.

Ethyl p-toluate's applications span across multiple sectors due to its unique chemical properties. In the pharmaceutical industry, it serves as an intermediate in the synthesis of various drugs, including antibiotics and anti-inflammatory agents. For instance, it plays a crucial role in the production of cefotaxime, a third-generation cephalosporin antibiotic. Its ability to undergo nucleophilic substitution reactions makes it an invaluable building block in organic synthesis.

In the agrochemical sector, ethyl p-toluate is utilized as an intermediate in the synthesis of herbicides and insecticides. Its role in producing compounds like dichlorvos has been well-documented, contributing to pest control solutions that are essential for modern agriculture. Recent studies have focused on improving the bioavailability and efficacy of such compounds by modifying their chemical structures, often leveraging ethyl p-toluate as a key precursor.

Beyond its industrial applications, ethyl p-toluate has gained attention in academic research for its potential in biochemistry and material science. Researchers have explored its use as a precursor in the synthesis of biodegradable polymers and as a component in drug delivery systems. The compound's ability to form stable ester linkages makes it ideal for these advanced applications.

From an environmental perspective, ethyl p-toluate's biodegradability has been studied extensively. While it is not inherently hazardous under normal conditions, its disposal requires adherence to standard industrial waste management practices to minimize ecological impact. Recent research has emphasized the development of microbial degradation pathways for efficient detoxification of such compounds.

In terms of safety considerations, ethyl p-toluate exhibits low toxicity when handled appropriately. However, like many organic compounds, it requires proper ventilation during handling to prevent inhalation exposure. Occupational safety guidelines recommend using personal protective equipment (PPE) such as gloves and goggles when working with this compound.

Looking ahead, ethyl p-toluate continues to be a focal point in both academic research and industrial applications. Its role as a versatile intermediate underscores its importance in driving innovation across multiple disciplines. As sustainable chemistry becomes increasingly prioritized, advancements in its synthesis and application are expected to further enhance its utility while minimizing environmental impact.

Recommended suppliers
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jincang Pharmaceutical (Shanghai) Co., LTD.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd